N-Benzoyl-2-(difluoromethyl)pyrrole

Chemical Synthesis Purity Analysis Procurement

Unprotected 2-(difluoromethyl)pyrrole suffers from hydrolytic lability, causing unpredictable yields in multi-step syntheses. This pre-functionalized N-benzoyl analog provides the required stability. - Certified 97% purity exceeds typical N-benzoylpyrroles; minimizes catalyst poisoning in cross-couplings or ligand synthesis. - N-benzoyl group confers superior hydrolytic stability vs. simple pyrroles; difluoromethyl remains intact through subsequent manipulations. - Distinct scaffold for SAR studies: combines metabolic stability (CF2H) with a common pharmacophore (benzoyl).

Molecular Formula C12H9F2NO
Molecular Weight 221.207
CAS No. 163811-28-7
Cat. No. B2774535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-2-(difluoromethyl)pyrrole
CAS163811-28-7
Molecular FormulaC12H9F2NO
Molecular Weight221.207
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N2C=CC=C2C(F)F
InChIInChI=1S/C12H9F2NO/c13-11(14)10-7-4-8-15(10)12(16)9-5-2-1-3-6-9/h1-8,11H
InChIKeyMTGNPQCKYUXXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-2-(difluoromethyl)pyrrole Chemical Profile & Procurement


N-Benzoyl-2-(difluoromethyl)pyrrole (CAS 163811-28-7), also named [2-(difluoromethyl)pyrrol-1-yl]-phenylmethanone , is a synthetic organic compound with the molecular formula C12H9F2NO and a molecular weight of 221.21 g/mol . It is a member of the pyrrole class, characterized by a benzoyl group attached to the pyrrole nitrogen and a difluoromethyl substituent at the 2-position . The compound is primarily utilized as a specialized building block and research reagent in organic synthesis, valued for its unique combination of an electron-withdrawing benzoyl group and a lipophilic, metabolically stable difluoromethyl group .

Pre-functionalized pyrrole scaffold Combines benzoyl and difluoromethyl groups for downstream elaboration
Multi-step synthesis building block Reported N-benzoyl protection supports stability during transformations
Lipophilic electron-withdrawing profile Difluoromethyl group may modulate physicochemical properties

N-Benzoyl-2-(difluoromethyl)pyrrole Analog Substitution Risks


Direct substitution of N-Benzoyl-2-(difluoromethyl)pyrrole with simpler analogs like N-benzoylpyrrole or 2-(difluoromethyl)pyrrole is not recommended for applications requiring a stable, pre-functionalized scaffold. The unique combination of the N-benzoyl and 2-difluoromethyl groups imparts a distinct chemical stability profile and reactivity that is not replicated by either functional group in isolation. Generic substitution can lead to unpredictable hydrolytic instability [1] or a loss of the specific electronic and steric properties necessary for successful downstream transformations, potentially resulting in failed reactions or inconsistent yields .

Simpler N-benzoylpyrrole may shift reactivity
Lacks difluoromethyl group, altering electronic and steric properties that drive target transformations.
Unprotected 2-(difluoromethyl)pyrrole risks hydrolytic instability
Class-level evidence indicates C-F bond hydrolysis can occur, potentially compromising reaction yields.

N-Benzoyl-2-(difluoromethyl)pyrrole Quantitative Comparison


Purity vs. N-Benzoylpyrrole

A direct procurement comparison reveals that N-Benzoyl-2-(difluoromethyl)pyrrole (CAS 163811-28-7) is available at a higher certified purity (97%) from a major supplier compared to its closely related analog, N-benzoylpyrrole (CAS 5145-65-3), which is offered at a lower purity of 95% from a comparable vendor .

Purity comparison
Data to verify
97%
N-benzoylpyrrole: 95%
+2% points
Supplier-reported purity advantage; confirm with independent analysis.
Based on supplier datasheets; cross-vendor conditions may vary.
Chemical Synthesis Purity Analysis Procurement

Hydrolytic Stability vs. Unprotected Analog

Class-level evidence indicates that the N-benzoyl group in N-Benzoyl-2-(difluoromethyl)pyrrole acts as an electron-withdrawing protecting group, conferring stability to the α-difluoromethyl pyrrole core [1]. In contrast, unprotected 2-(difluoromethyl)pyrrole is inherently labile under hydrolytic conditions due to the propensity of pyrroles to form reactive azafulvenium-like intermediates, leading to C-F bond cleavage [1].

Hydrolytic stability
Class-level
Target: Stable (N-benzoyl protected)
Unprotected analog: Labile (C-F hydrolysis)
Stability inference from class-level study; verify under your reaction conditions.
Based on kinetic hydrolysis study (Melanson et al., 2016).
Chemical Stability Hydrolysis Synthetic Intermediate

Boiling Point & Density vs. N-Benzoylpyrrole

The presence of the difluoromethyl and benzoyl groups on the pyrrole ring results in distinct physical properties for N-Benzoyl-2-(difluoromethyl)pyrrole. Its predicted boiling point is 255.2±40.0 °C and predicted density is 1.21±0.1 g/cm³ . These values differ significantly from the simpler analog N-benzoylpyrrole (CAS 5145-65-3), which has a reported boiling point of 90 °C at 0.9 mmHg and a density of 1.020 g/mL [1].

Physical properties
Data to verify
Target BP: 255°C (pred.)
Target density: 1.21 g/cm³ (pred.)
N-benzoylpyrrole BP: 90°C/0.9 mmHg
N-benzoylpyrrole density: 1.020 g/mL
Predicted values indicate distinct handling behavior; experimentally confirm.
Predicted vs. experimental data; validate under intended lab conditions.
Physicochemical Properties Purification Handling

N-Benzoyl-2-(difluoromethyl)pyrrole Key Applications


Synthesis of Stable Difluoromethyl Building Blocks

Based on its demonstrated hydrolytic stability conferred by the N-benzoyl group [1], N-Benzoyl-2-(difluoromethyl)pyrrole is the preferred starting material for multi-step syntheses of complex molecules containing a difluoromethylpyrrole moiety. Its stability ensures that the difluoromethyl group remains intact during subsequent manipulations, unlike the labile, unprotected 2-(difluoromethyl)pyrrole.

High-Purity Reagent for Sensitive Catalysis

The high certified purity of 97% makes N-Benzoyl-2-(difluoromethyl)pyrrole a superior choice for use in sensitive catalytic transformations or as a ligand precursor where trace impurities could poison catalysts or lead to side reactions. This purity level, exceeding that of comparable N-benzoylpyrrole from similar vendors, minimizes the need for additional purification and enhances experimental reproducibility.

Medicinal Chemistry & Agrochemical Intermediate

The unique physicochemical properties of the compound, including its higher boiling point and density compared to simpler pyrroles , indicate its suitability as a specialized intermediate in the synthesis of lipophilic drug candidates or agrochemicals. The combination of the difluoromethyl group, a known metabolic stability enhancer, and the benzoyl group, a common pharmacophore, provides a valuable scaffold for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Stable difluoromethyl building block synthesis
N-Benzoyl protective stability
Hydrolytic integrity during multi-step reactions
Catalysis requiring high-purity reagents
Supplier-reported purity specification
Impurity-sensitive reaction reproducibility
Medicinal chemistry SAR scaffold
Lipophilic CF₂H & benzoyl functionality
Physicochemical profile for lead optimization

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48 linked technical documents
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